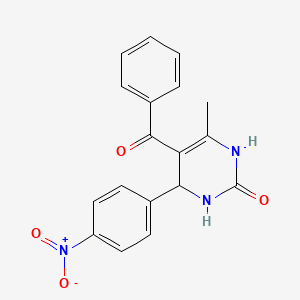

5-benzoyl-6-methyl-4-(4-nitrophenyl)-3,4-dihydro-2(1H)-pyrimidinone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Synthesis Analysis

The synthesis of heterocyclic compounds similar to our compound of interest involves complex reactions that include the formation of the pyrimidinone core, functionalization with nitrophenyl and benzoyl groups, and methylation at specific positions. A novel one-pot synthesis approach for related heterocyclic compounds demonstrates the feasibility of creating complex molecules efficiently, highlighting the importance of selecting appropriate catalysts and conditions for optimal yields and purity (Özdemir et al., 2015).

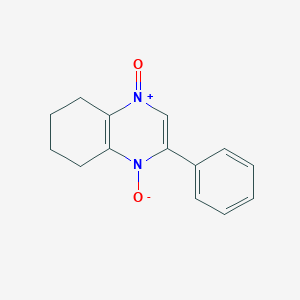

Molecular Structure Analysis

X-ray diffraction studies provide critical insights into the molecular geometry of similar compounds, revealing the arrangement of functional groups around the pyrimidinone ring and their spatial orientation. For example, the crystalline structure and density functional theory (DFT) calculations for related molecules allow for the comparison of theoretical and experimental geometric parameters, offering a deeper understanding of the molecular structure and its implications for reactivity and properties (Savant et al., 2015).

Chemical Reactions and Properties

Chemical reactions involving our compound are characterized by the reactivity of the pyrimidinone ring and its substituents. The introduction of nitro and benzoyl groups influences the compound's behavior in synthetic pathways, such as nucleophilic substitutions and addition reactions. The synthesis and structural analysis of similar compounds reveal the potential for creating a wide variety of derivatives, showcasing the versatility of the pyrimidinone scaffold in organic synthesis (Artem’eva et al., 2022).

Physical Properties Analysis

The physical properties of such compounds, including solubility, melting points, and crystal structure, are crucial for their application in various fields. The solubility in organic solvents and resistance to degradation under certain conditions are particularly relevant for pharmaceutical applications. Studies on related compounds provide valuable data on these physical properties, informing decisions regarding their use and handling (Gangjee et al., 2008).

Chemical Properties Analysis

The chemical properties, including acidity, basicity, and reactivity towards electrophiles and nucleophiles, define the compound's behavior in chemical reactions. The presence of the benzoyl and nitrophenyl groups, in addition to the pyrimidinone core, impacts these properties significantly. Analyzing the reactivity patterns and stability of similar compounds under various conditions can shed light on the potential applications and limitations of our compound of interest (Glidewell et al., 2003).

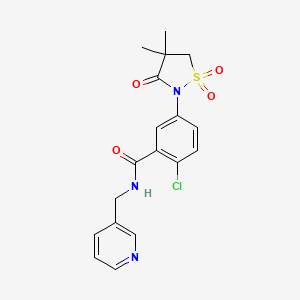

Wirkmechanismus

Target of Action

The primary target of CDS1_004862 is CDP-Diacylglycerol Synthase 1 (CDS1) . CDS1 is an enzyme involved in lipid metabolism and membrane synthesis . It plays a crucial role in the biosynthesis of phosphatidylinositol, a phospholipid integral to cell membrane structure and function .

Mode of Action

CDS1_004862, as a CDS1 inhibitor, works by binding to the active site of the CDS1 enzyme, thereby preventing it from catalyzing its natural substrate, phosphatidic acid . This inhibition disrupts the phosphatidylinositol signaling pathway, a pathway implicated in a variety of cellular processes including cell growth, proliferation, and metabolism .

Biochemical Pathways

The inhibition of CDS1 by CDS1_004862 affects the phosphatidylinositol signaling pathway . By blocking the conversion of phosphatidic acid to CDP-diacylglycerol, the cellular levels of CDP-diacylglycerol and subsequent phosphatidylinositol decrease . This reduction can have downstream effects on various signaling and metabolic pathways that rely on phosphatidylinositol and its derivatives, such as phosphatidylinositol 4,5-bisphosphate (PIP2) and phosphatidylinositol 3,4,5-trisphosphate (PIP3) .

Result of Action

The inhibition of CDS1 by CDS1_004862 can lead to therapeutic benefits in various diseases . For instance, in cancer treatment, tumor cells often exhibit elevated levels of phosphatidylinositol signaling, which supports their unchecked growth and survival . By inhibiting CDS1, researchers hope to curb these oncogenic signals, thereby suppressing tumor growth and potentially enhancing the efficacy of existing cancer therapies .

Eigenschaften

IUPAC Name |

5-benzoyl-6-methyl-4-(4-nitrophenyl)-3,4-dihydro-1H-pyrimidin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15N3O4/c1-11-15(17(22)13-5-3-2-4-6-13)16(20-18(23)19-11)12-7-9-14(10-8-12)21(24)25/h2-10,16H,1H3,(H2,19,20,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOXGMTYWKUNEQY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(NC(=O)N1)C2=CC=C(C=C2)[N+](=O)[O-])C(=O)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-benzoyl-6-methyl-4-(4-nitrophenyl)-3,4-dihydro-2(1H)-pyrimidinone | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-fluoro-2-{[(4-methylphenyl)sulfonyl]amino}benzoic acid](/img/structure/B5112067.png)

![1-[4-(benzyloxy)benzyl]-4-(4-bromophenyl)-4-piperidinol](/img/structure/B5112075.png)

![2-chloro-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl 4-chlorobenzenesulfonate](/img/structure/B5112083.png)

![2,4-dichloro-N-(1-{[(4-methylphenyl)amino]carbonyl}-2-phenylvinyl)benzamide](/img/structure/B5112094.png)

![1-[4-(2-tert-butyl-4-chlorophenoxy)butyl]piperidine](/img/structure/B5112103.png)

![6-{4-[(2-chlorobenzyl)oxy]benzylidene}-5-imino-2-(trifluoromethyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5112104.png)

![1-[3-(2-methylphenoxy)propyl]-1H-imidazole](/img/structure/B5112121.png)

![4-(3-bromophenyl)-1-(hydroxymethyl)-7-methyl-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5112130.png)

![4-methyl-N-[1-({[2-(4-morpholinyl)ethyl]amino}carbonyl)-2-(2-thienyl)vinyl]benzamide](/img/structure/B5112136.png)